molecular formula C19H13ClN2O7S2 B241289 3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid

3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid

Cat. No. B241289
M. Wt: 480.9 g/mol
InChI Key: LSDHWPCKFATJKO-QNGOZBTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid, also known as CNPS-Na, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. Additionally, 3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid has been shown to bind to heavy metal ions, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid can modulate the expression of various genes and proteins that are involved in inflammation and tumor growth. Additionally, 3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid has been found to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes, which may contribute to its anti-inflammatory and anti-tumor properties. In agriculture, 3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid has been shown to enhance the uptake of nutrients by plants and improve their resistance to stress factors.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid is its versatility, as it can be used in various fields and applications. Additionally, 3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid is relatively easy to synthesize and has a long shelf life, making it a cost-effective option for lab experiments. However, one of the limitations of 3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid. One potential direction is the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid and its potential applications in medicine, agriculture, and environmental science. Finally, the development of new derivatives and analogs of 3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid may lead to the discovery of more potent and selective compounds with improved properties.

Synthesis Methods

3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitroaniline with 2-nitrobenzenesulfonyl chloride, followed by the reaction of the resulting compound with 2-hydroxy-1-naphthaldehyde and L-cysteine. The final product is obtained by the addition of sodium hydroxide to the reaction mixture.

Scientific Research Applications

3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In agriculture, 3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid has been found to enhance plant growth and improve crop yield, while in environmental science, it has been used as a fluorescent probe for the detection of heavy metal ions in water.

properties

Molecular Formula

C19H13ClN2O7S2

Molecular Weight

480.9 g/mol

IUPAC Name

3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid

InChI

InChI=1S/C19H13ClN2O7S2/c20-14-6-5-11(9-16(14)22(26)27)31(28,29)21-15-10-17(30-8-7-18(23)24)19(25)13-4-2-1-3-12(13)15/h1-6,9-10H,7-8H2,(H,23,24)/b21-15-

InChI Key

LSDHWPCKFATJKO-QNGOZBTKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N\S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/C=C(C2=O)SCCC(=O)O

SMILES

C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C=C(C2=O)SCCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C=C(C2=O)SCCC(=O)O

Origin of Product

United States

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